
Olopatadine
Descripción general
Descripción
La olopatadina es un antagonista selectivo de la histamina H1 y un estabilizador de los mastocitos que se utiliza principalmente para tratar la conjuntivitis alérgica y la rinitis . Es un análogo estructural de la doxepina y funciona bloqueando los efectos de la histamina, un mediador inflamatorio primario . La olopatadina está disponible en varias formulaciones, incluidas gotas para los ojos y aerosoles nasales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La olopatadina puede sintetizarse mediante un proceso de varios pasos. Un método común implica la reacción de haluro de 3-dimetilaminopropiltrifenilfosfonio con hidruro de sodio en condiciones de Wittig para formar el intermedio, que luego se hace reaccionar con ácido (11-oxo-6,11-dihidrodibenzo[b,e]oxepin-2-il)-acético . Otro método implica la reacción de clorhidrato de N-dimetilaminocloropropano con bromuro de potasio y hexametilfosforamida en dimetilsulfóxido, seguida de la adición de Isoxepac .
Métodos de producción industrial
La producción industrial de olopatadina generalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción en fase sólida, la separación cromatográfica y la cristalización para aislar y purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La olopatadina se somete a diversas reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción son menos comunes para la olopatadina, pero pueden ocurrir en condiciones específicas.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en presencia de nucleófilos o electrófilos fuertes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como el hidruro de sodio y el haluro de trifenilfosfonio se utilizan comúnmente en las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación e intermedios, como el isómero E de olopatadina y compuestos relacionados .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Olopatadine functions as a selective antagonist of the histamine H1 receptor, inhibiting the release of inflammatory mediators such as histamine, tryptase, and cytokines. This action mitigates the symptoms associated with allergic responses, including itching, redness, and inflammation. It also stabilizes mast cells, which play a crucial role in allergic reactions, thereby preventing the release of additional inflammatory substances .
Clinical Applications
-
Allergic Conjunctivitis
- Efficacy : Studies demonstrate that this compound is effective in reducing symptoms of allergic conjunctivitis. A randomized controlled trial showed significant improvement in ocular itching and redness compared to placebo, with a notable duration of action lasting up to 24 hours after administration .
- Dosage Forms : It is available in various formulations, including 0.1% and 0.2% ophthalmic solutions. The 0.2% formulation has been shown to enhance patient satisfaction and effectiveness compared to the 0.1% version .
- Allergic Rhinitis
- Chronic Inflammatory Conditions
- Pediatric Use
Comparative Efficacy Studies
A comparative study between this compound (0.1%) and epinastine (0.05%) for allergic conjunctivitis revealed no significant difference in overall efficacy; however, this compound showed a more favorable rate of symptom improvement over time . Additionally, this compound has been compared with other antihistamines in various studies, consistently demonstrating superior efficacy or comparable results with fewer side effects.
Case Studies and Clinical Trials
Case Study: Efficacy in Allergic Conjunctivitis
- A multicenter study involving 260 patients assessed the effectiveness of this compound 0.2% against placebo during peak pollen seasons. Results indicated a significant reduction in both ocular itching (21%) and redness (14%) compared to placebo controls (P < 0.001) under high pollen conditions .
Clinical Trial: Chronic Dermatitis
Mecanismo De Acción
La olopatadina ejerce sus efectos bloqueando selectivamente los receptores de histamina H1 y estabilizando los mastocitos, evitando así la liberación de histamina y otros mediadores inflamatorios . Esta acción ayuda a aliviar los síntomas de las reacciones alérgicas, como picazón, enrojecimiento e hinchazón .
Comparación Con Compuestos Similares
Compuestos similares
Doxepina: Un análogo estructural con mínima actividad antialérgica.
Alcaftadina: Otro antihistamínico utilizado para la conjuntivitis alérgica.
Ketotifeno: Un estabilizador de los mastocitos y un antihistamínico utilizado en aplicaciones similares.
Singularidad
La olopatadina es única en su acción dual como antagonista de la histamina H1 y estabilizador de los mastocitos, proporcionando un alivio eficaz de los síntomas alérgicos con un buen perfil de comodidad y tolerabilidad .
Actividad Biológica
Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer, primarily used in the treatment of allergic conjunctivitis and rhinitis. Its biological activity encompasses several mechanisms that contribute to its efficacy in alleviating allergy-related symptoms.
This compound exerts its effects through multiple pathways:
- Histamine H1 Receptor Antagonism : It selectively binds to the H1 receptor, blocking histamine's action, which is responsible for allergy symptoms. The binding affinity (K_i) for the H1 receptor is approximately 31.6 nM .
- Mast Cell Stabilization : this compound inhibits the release of pro-inflammatory mediators such as histamine, tryptase, and prostaglandin D2 from mast cells in a concentration-dependent manner . This stabilization reduces the severity of allergic reactions.
- Cytokine Production Inhibition : It suppresses the production of various cytokines involved in inflammatory responses, thereby mitigating inflammation associated with allergic reactions .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a rapid onset of action and prolonged duration:
- Absorption : Following ocular administration, peak plasma concentrations (C_max) are reached within approximately 2 hours .
- Duration of Action : Efficacy can last up to 24 hours post-administration, making it suitable for once-daily dosing .
Clinical Efficacy
Numerous clinical studies have assessed this compound's effectiveness in treating allergic conjunctivitis. Key findings include:
- Symptom Relief : In a randomized controlled trial comparing this compound 0.2% to placebo, patients reported significant reductions in ocular itching and redness . The study indicated that this compound was effective within minutes of administration.
- Quality of Life Improvements : A study utilizing the Rhinoconjunctivitis Quality of Life Questionnaire demonstrated substantial improvements in patients' quality of life after using this compound compared to baseline measurements .
Comparative Studies
This compound has been compared with other antihistamines in various studies:
Case Studies
A multicenter clinical study involving 330 patients evaluated the perceptions and quality of life associated with this compound 0.2%. Results indicated that a majority found the treatment effective and well-tolerated, with significant improvements noted across various quality-of-life metrics .
Propiedades
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-LSCVHKIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
140462-76-6 (hydrochloride) | |
Record name | Olopatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023390 | |
Record name | Olopatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.13e-02 g/L | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases. H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions. Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine. Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor. Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines. It also decreases chemotaxis and inhibits eosinophil activation. _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators. | |
Record name | Olopatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
113806-05-6 | |
Record name | Olopatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113806-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00768 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olopatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLOPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
Record name | Olopatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.